Diammonium gadolinium pentanitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

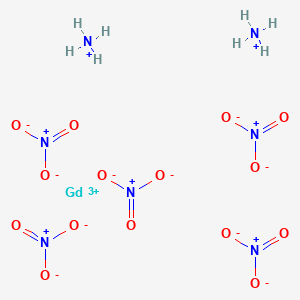

Diammonium gadolinium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Gd(NO₃)₅. It is composed of gadolinium, a rare earth element, combined with ammonium and nitrate ions. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium gadolinium pentanitrate can be synthesized through a reaction between gadolinium oxide (Gd₂O₃) and nitric acid (HNO₃), followed by the addition of ammonium nitrate (NH₄NO₃). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is carefully monitored, and the product is purified through crystallization and filtration techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diammonium gadolinium pentanitrate undergoes various chemical reactions, including:

Oxidation: The nitrate ions in the compound can participate in oxidation reactions, releasing oxygen.

Reduction: Under certain conditions, the gadolinium ion can be reduced to its lower oxidation states.

Substitution: The ammonium ions can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Various metal salts can be used to replace ammonium ions.

Major Products Formed:

Oxidation: Formation of gadolinium oxide (Gd₂O₃) and nitrogen oxides (NOₓ).

Reduction: Formation of lower oxidation state gadolinium compounds.

Substitution: Formation of metal gadolinium nitrates.

Scientific Research Applications

Chemistry

Diammonium gadolinium pentanitrate serves as a precursor for synthesizing other gadolinium-based compounds. It can undergo various chemical reactions, including oxidation and reduction, which are essential for producing different coordination complexes. Its reactivity allows it to be utilized in the development of new materials and catalysts for industrial processes .

Biology

The compound's unique properties make it valuable in biological research, particularly in studying the behavior of rare earth elements within biological systems. Research indicates that gadolinium compounds may interact with biological molecules, influencing their structure and function, which is critical for understanding their roles in various biochemical pathways .

Medicine

This compound is being investigated for its potential use as a contrast agent in magnetic resonance imaging (MRI). Gadolinium-based contrast agents are widely used to enhance imaging quality and provide diagnostic information. The safety profile of these agents has improved with the development of macrocyclic gadolinium complexes, which are less likely to deposit in the brain compared to linear forms . Ongoing studies are exploring the implications of gadolinium retention in tissues and its potential effects on human health .

Case Study 1: MRI Contrast Agents

Gadolinium-based contrast agents, including this compound, have been shown to significantly improve MRI imaging quality. A study involving patients with multiple sclerosis demonstrated that those receiving gadolinium contrast had enhanced visibility of active lesions compared to non-contrast scans. This ability to detect changes in the blood-brain barrier is crucial for monitoring disease progression and treatment efficacy .

Case Study 2: Biological Interaction Studies

Research on the interaction of gadolinium compounds with cellular systems has revealed insights into their biological activity. For instance, studies have shown that gadolinium ions can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. Understanding these interactions can lead to novel therapeutic approaches utilizing gadolinium-based compounds .

Mechanism of Action

The mechanism by which diammonium gadolinium pentanitrate exerts its effects is primarily related to the gadolinium ion (Gd³⁺). In medical imaging, gadolinium enhances the contrast of MRI scans by altering the relaxation times of water protons in tissues. This is achieved through the paramagnetic properties of gadolinium, which influence the magnetic environment of nearby water molecules .

Comparison with Similar Compounds

Gadolinium nitrate (Gd(NO₃)₃): Similar in composition but lacks ammonium ions.

Gadolinium chloride (GdCl₃): Contains chloride ions instead of nitrate.

Gadolinium sulfate (Gd₂(SO₄)₃): Contains sulfate ions instead of nitrate.

Uniqueness: Diammonium gadolinium pentanitrate is unique due to its specific combination of ammonium and nitrate ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical composition and behavior .

Biological Activity

Diammonium gadolinium pentanitrate (DAGPN) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of DAGPN, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Composition and Properties

This compound is composed of gadolinium ions coordinated with ammonium and nitrate groups. Its chemical formula can be represented as (NH4)2[Gd(NO3)5]. The presence of gadolinium, a rare earth element, is significant as it plays a crucial role in various biological processes and applications.

Mechanisms of Biological Activity

The biological activity of DAGPN can be attributed to several mechanisms:

- Calcium Homeostasis Disruption : Gadolinium ions have been shown to interfere with calcium transport in cells. This disruption can lead to altered cellular functions, affecting muscle contraction and neurotransmission .

- Induction of Profibrotic Factors : Exposure to gadolinium has been linked to the expression of profibrotic chemokines and cytokines, which may contribute to fibrotic diseases such as nephrogenic systemic fibrosis (NSF) . This condition is characterized by excessive collagen deposition and skin hardening.

- Oxidative Stress : Gadolinium compounds can induce oxidative stress in cells, leading to mitochondrial dysfunction and cell apoptosis. This effect is particularly concerning in tissues with limited excretion capabilities for gadolinium .

Toxicity Studies

Research has highlighted various toxicological aspects associated with gadolinium exposure:

- Cellular Toxicity : In vitro studies have demonstrated that gadolinium can lead to abnormal calcification in cultured cells, potentially triggering pathological changes in tissues .

- Histopathological Changes : Autopsy studies have shown that patients exposed to gadolinium-based contrast agents exhibited gadolinium deposits primarily in blood vessel walls without significant pathological changes in surrounding tissues . This suggests a localized effect rather than widespread cellular damage.

Case Studies

Several case studies provide insight into the biological implications of DAGPN:

- Nephrogenic Systemic Fibrosis (NSF) : A notable case involved a patient with end-stage renal disease who developed NSF after receiving multiple doses of gadolinium-based contrast agents. The patient's condition was exacerbated by acidosis, which facilitated the release of free gadolinium ions from the complex .

- Animal Models : Animal studies have shown that rats treated with linear gadolinium-based contrast agents exhibited significantly higher gadolinium concentrations in their skin compared to those treated with macrocyclic agents. This correlation suggests that the stability of the compound influences its biological effects .

Research Findings Summary

The biological activity of this compound is complex and multifaceted. Key findings from recent research include:

Properties

CAS No. |

13628-49-4 |

|---|---|

Molecular Formula |

GdH8N7O15 |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

diazanium;gadolinium(3+);pentanitrate |

InChI |

InChI=1S/Gd.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

ATINIWORWZUEEJ-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.